2-carboxycyclohexaneacetic acid
Description
1-Carboxycyclohexaneacetic acid (CAS 67950-95-2) is a cyclohexane-based carboxylic acid derivative, often identified as a research chemical and impurity in pharmaceuticals such as Gabapentin (synonyms: Gabapentin Impurity E, NSC 90823) . Its molecular formula is C9H12O4 (molecular weight: 184.19 g/mol). This compound is primarily used in laboratory settings for analytical and synthetic purposes, with strict restrictions against human or veterinary therapeutic use due to its unvalidated safety profile .
Structurally, it features a cyclohexane ring substituted with two carboxylic acid groups at adjacent positions, conferring polarity and reactivity. Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) under OSHA classifications .
Properties
IUPAC Name |
2-(carboxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGCKIUIBPEAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-carboxycyclohexaneacetic acid can be synthesized through the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent, such as water or an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-carboxycyclohexaneacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-carboxycyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification or amidation reactions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexane-1,2-diol.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-carboxycyclohexaneacetic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, surfactants, and metal ion chelating agents.
Mechanism of Action
The mechanism of action of 2-carboxycyclohexaneacetic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations to produce biologically active metabolites .
Comparison with Similar Compounds
Structural and Functional Differences
- This makes it suitable for studying ionic interactions in pharmaceutical impurities .
- 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid: Features an amino-oxoethyl side chain, introducing hydrogen-bonding and nucleophilic properties.
- Cyclohexanecarboxylic Acid : A simpler derivative with a single carboxylic acid group, widely used in organic synthesis. Its lower molecular weight correlates with higher volatility .
- 2-Ethyl Hexyl Cyclohexenecarboxylate : An ester derivative with a bulky alkyl chain, imparting hydrophobicity. Used in coatings but restricted in food-contact applications due to toxicity risks .
Hazard Profiles
- Acute Toxicity : 1-Carboxycyclohexaneacetic acid exhibits higher acute oral toxicity (Category 4) compared to cyclohexanecarboxylic acid, which primarily causes respiratory irritation .
- Reactivity: The amino-oxoethyl derivative’s reactivity in biochemical environments contrasts with the ester’s stability in polymer coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
